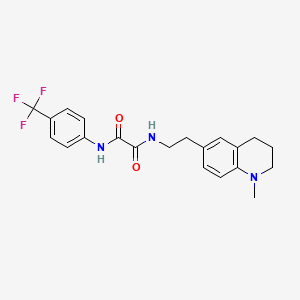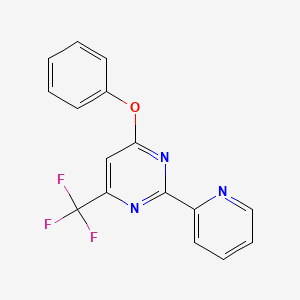
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a phenyl group, a pyridinyl group, a trifluoromethyl group, and a pyrimidinyl group . These groups are common in many natural products and bioactive pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group would likely add electron-withdrawing character, while the pyridinyl and pyrimidinyl groups would contribute aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, trifluoromethyl groups can participate in various reactions, including radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Properties of Novel Polyimides
Novel aromatic diamine monomers, incorporating pyridine units such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), have been synthesized, leading to the creation of a series of polyimides. These polyimides demonstrate exceptional solubility in strong dipolar solvents and common organic solvents, alongside outstanding thermal and thermooxidative stability. Their glass-transition temperatures range from 208–324 °C, showcasing their potential for high-performance materials in various scientific applications (Zhang et al., 2005).
Development of Organosoluble and Thermally Stable Fluorinated Polyimides
Research into the synthesis of novel fluorinated bis(ether amine) monomers, like 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, has led to the creation of fluorinated polyimides. These materials are noted for their solubility in a variety of organic solvents, ability to form transparent and tough films, and impressive thermal stability. Their low dielectric constants and ultraviolet-visible absorption cutoff wavelengths highlight their utility in electronics and optical materials (Chung et al., 2006).
Exploration of Cyclooxygenase-2 Inhibitors
Research into [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers has uncovered a series of potent and selective cyclooxygenase-2 (COX-2) inhibitors. This novel series demonstrates significant pharmacokinetic profiles, high brain penetration, and efficacy in rat models of hypersensitivity, showcasing the therapeutic potential of these compounds in medical research (Swarbrick et al., 2009).
Synthesis and Characterization of Polyimides with Pyridine Rings
A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), has been developed for synthesizing a series of polyimides. These polymers exhibit high thermal stability, excellent hydrophobicity, and amorphous structures, making them suitable for advanced material applications (Huang et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-phenoxy-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)13-10-14(23-11-6-2-1-3-7-11)22-15(21-13)12-8-4-5-9-20-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJKOYBVRUXXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
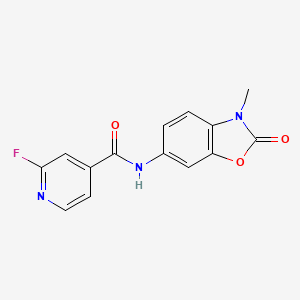
![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)
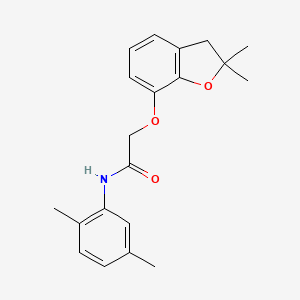
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
![(2E)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2730941.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)
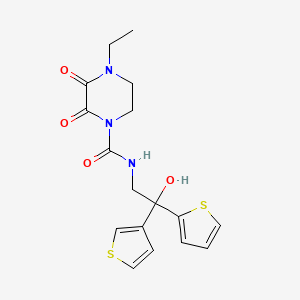

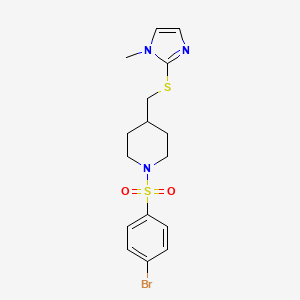
![N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2730948.png)
